4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol
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Overview
Description
4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, a chlorophenyl group, and a phenol group with tert-butyl substitutions, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Introduction of the Chlorophenyl Group: The next step involves the reaction of 4-benzylpiperazine with 4-chlorobenzyl chloride under basic conditions to introduce the chlorophenyl group.
Coupling with Phenol: The final step involves the coupling of the intermediate with 2,6-di-tert-butylphenol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The benzyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted benzyl and chlorophenyl derivatives.
Scientific Research Applications
4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine: Lacks the chlorophenyl and tert-butylphenol groups, making it less complex.
4-Chlorobenzylpiperazine: Similar but lacks the tert-butylphenol group.
2,6-Di-tert-butylphenol: Lacks the piperazine and chlorophenyl groups.
Uniqueness
4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)-(4-chlorophenyl)methyl]-2,6-ditert-butylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41ClN2O/c1-31(2,3)27-20-25(21-28(30(27)36)32(4,5)6)29(24-12-14-26(33)15-13-24)35-18-16-34(17-19-35)22-23-10-8-7-9-11-23/h7-15,20-21,29,36H,16-19,22H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXWVOIAHOWXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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